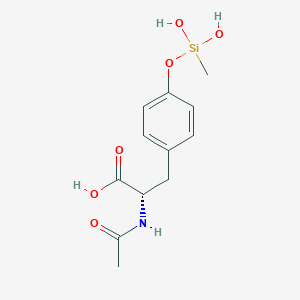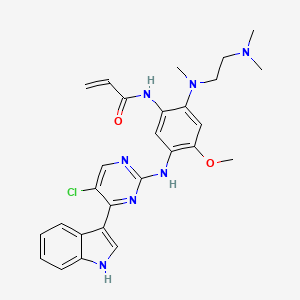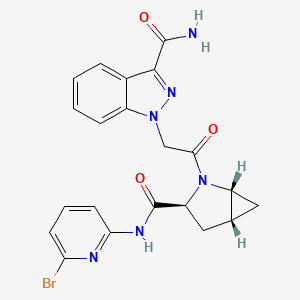
Methylsilanol acetyltyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylsilanol acetyltyrosine is an ACE inhibitor.
Wissenschaftliche Forschungsanwendungen
Enzymatic Oxidation and Sclerotization Studies
Methylsilanol acetyltyrosine has been examined in enzymatic oxidation studies, specifically in the context of insect cuticle sclerotization. Research conducted by Sugumaran and Ricketts (1995) explored the enzymatic oxidation of N-acetyltyrosine methyl ester, finding its conversion to dehydro N-acetyldopa methyl ester. This process is proposed to be similar to the conversion of sclerotizing precursors observed in insect cuticles, suggesting a potential application in understanding and mimicking biological sclerotization processes (Sugumaran & Ricketts, 1995).
Studies on Protein Modification
Research on O-acetyltyrosine, a compound related to methylsilanol acetyltyrosine, has shown its importance in protein modification. Riordan and Vallee (1967) discussed the acetylation of tyrosyl residues in proteins, which can lead to functional consequences. This indicates the relevance of methylsilanol acetyltyrosine in studying protein modifications and their impacts on protein function (Riordan & Vallee, 1967).
Fluorescence Quenching Studies
In the field of photophysics, methylsilanol acetyltyrosine derivatives have been used to investigate fluorescence quenching. Mrozek et al. (2004) studied the influence of alkyl substituents on the fluorescence properties of tyrosine and N-acetyltyrosine amides, highlighting the compound's utility in understanding photophysical properties of amino acids and their derivatives (Mrozek et al., 2004).
Cross-Linking in Photodynamic Therapy
Research by Shen et al. (2000) explored the use of N-acetyltyrosine in photodynamic therapy. They studied the cross-linking of proteins via tyrosine–tyrosine bonds under illumination, using N-acetyltyrosine as a model substrate. This research has implications for understanding photodynamic treatments in medical applications (Shen et al., 2000).
Eigenschaften
CAS-Nummer |
476170-34-0 |
|---|---|
Produktname |
Methylsilanol acetyltyrosine |
Molekularformel |
C13H19NO6Si |
Molekulargewicht |
313.38 |
IUPAC-Name |
(S)-2-acetamido-3-(4-((bis(hydroxymethyl)silyl)oxy)phenyl)propanoic acid |
InChI |
InChI=1S/C13H19NO6Si/c1-9(17)14-12(13(18)19)6-10-2-4-11(5-3-10)20-21(7-15)8-16/h2-5,12,15-16,21H,6-8H2,1H3,(H,14,17)(H,18,19)/t12-/m0/s1 |
InChI-Schlüssel |
QUZHVBYUUJXYPP-LBPRGKRZSA-N |
SMILES |
O=C(O)[C@H](CC1=CC=C(O[SiH](CO)CO)C=C1)NC(C)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Methylsilanol acetyltyrosine; Tyrosilane; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)